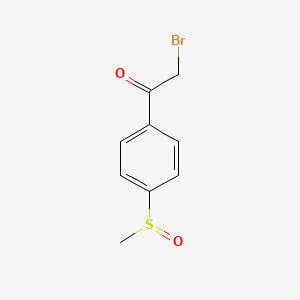
2-bromo-1-(4-methylsulfinylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-1-(4-methylsulfinylphenyl)ethanone is an organic compound known for its versatility in synthetic chemistry. It is characterized by the presence of a bromide group attached to a phenacyl moiety, which is further substituted with a methylsulphinyl group. This compound is often used as an intermediate in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(4-methylsulfinylphenyl)ethanone typically involves the bromination of 4-Methylsulphinylacetophenone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like carbon tetrachloride or acetic acid. The reaction conditions often require cooling to control the exothermic nature of the bromination process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts such as aluminum chloride can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 2-bromo-1-(4-methylsulfinylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The methylsulphinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to 4-Methylsulphinylacetophenone using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), mild heating.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetic acid), room temperature.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), low temperature.
Major Products:
- Substituted phenacyl derivatives
- Sulfone derivatives
- Reduced phenacyl compounds
Scientific Research Applications
2-bromo-1-(4-methylsulfinylphenyl)ethanone is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a key intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is involved in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-bromo-1-(4-methylsulfinylphenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromide group acts as a leaving group, facilitating nucleophilic substitution reactions. The methylsulphinyl group can undergo oxidation or reduction, altering the electronic properties of the molecule and enabling further chemical transformations .
Comparison with Similar Compounds
Phenacyl Bromide: Lacks the methylsulphinyl group, making it less versatile in certain synthetic applications.
4-Methylphenacyl Bromide: Lacks the sulphinyl group, limiting its reactivity in oxidation reactions.
4-Methylsulphonylphenacyl Bromide: Contains a sulphonyl group instead of a sulphinyl group, affecting its reactivity and stability.
Uniqueness: 2-bromo-1-(4-methylsulfinylphenyl)ethanone is unique due to the presence of both the bromide and methylsulphinyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C9H9BrO2S |
|---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
2-bromo-1-(4-methylsulfinylphenyl)ethanone |
InChI |
InChI=1S/C9H9BrO2S/c1-13(12)8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 |
InChI Key |
CEMKIRHUBYIJCX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C(=O)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














